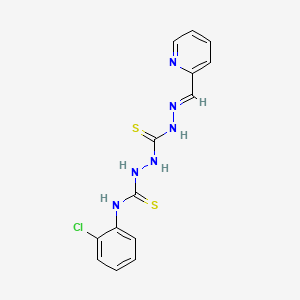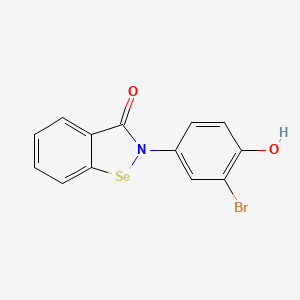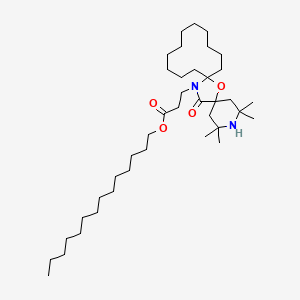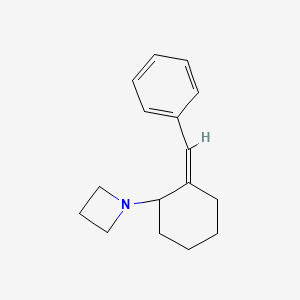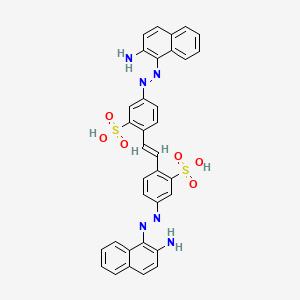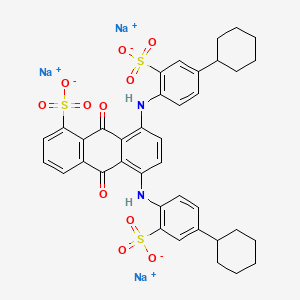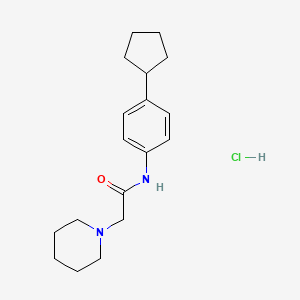
Disodium 4,4'-bis((2-(hydroxyimino)-1-phenylethylidene)hydrazino)stilbene-2,2'-disulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 4,4’-bis((2-(hydroxyimino)-1-phenylethylidene)hydrazino)stilbene-2,2’-disulphonate is an organic compound known for its applications in various fields, including industrial and biomedical sectors. This compound is characterized by its complex structure, which includes multiple functional groups that contribute to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-bis((2-(hydroxyimino)-1-phenylethylidene)hydrazino)stilbene-2,2’-disulphonate involves a series of chemical reactions. The process typically starts with the sulfonation of stilbene derivatives, followed by coupling reactions with hydrazine derivatives. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet market demands. The use of advanced purification techniques, such as column chromatography and recrystallization, is common to achieve the required purity levels .
化学反応の分析
Types of Reactions
Disodium 4,4’-bis((2-(hydroxyimino)-1-phenylethylidene)hydrazino)stilbene-2,2’-disulphonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate the reactions under controlled conditions. The reactions are typically carried out in solvents like water, ethanol, or dimethyl sulfoxide (DMSO) to ensure proper solubility and reactivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives, enhancing the compound’s versatility in different applications .
科学的研究の応用
Disodium 4,4’-bis((2-(hydroxyimino)-1-phenylethylidene)hydrazino)stilbene-2,2’-disulphonate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry for detecting and quantifying various analytes.
Biology: Employed as a fluorescent dye in biological imaging and microscopy, allowing researchers to visualize cellular structures and processes.
Medicine: Investigated for its potential therapeutic properties, including its role as an anti-inflammatory or antimicrobial agent.
Industry: Utilized as a dye in textiles, plastics, and paper, providing vibrant and stable colors.
作用機序
The mechanism of action of Disodium 4,4’-bis((2-(hydroxyimino)-1-phenylethylidene)hydrazino)stilbene-2,2’-disulphonate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to proteins, nucleic acids, and other biomolecules, altering their structure and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
Similar Compounds
- Disodium 4,4’-bis((4-anilino-6-((2-carbamoylethyl)(2-hydroxyethyl)amino)-s-triazin-2-yl)amino)-2,2’-stilbenedisulphonate
- Disodium 4,4’-bis((4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate
- Disodium 4,4’-bis((6-anilino-4-(2-hydroxyethoxy)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate
Uniqueness
What sets Disodium 4,4’-bis((2-(hydroxyimino)-1-phenylethylidene)hydrazino)stilbene-2,2’-disulphonate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and physical properties. These properties make it particularly suitable for specific applications, such as its use as a fluorescent dye in biological imaging, where its stability and brightness are crucial .
特性
CAS番号 |
51980-71-3 |
|---|---|
分子式 |
C30H24N6Na2O8S2 |
分子量 |
706.7 g/mol |
IUPAC名 |
disodium;5-[(2E)-2-[(2E)-2-hydroxyimino-1-phenylethylidene]hydrazinyl]-2-[(E)-2-[4-[(2E)-2-[(2E)-2-hydroxyimino-1-phenylethylidene]hydrazinyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C30H26N6O8S2.2Na/c37-31-19-27(21-7-3-1-4-8-21)35-33-25-15-13-23(29(17-25)45(39,40)41)11-12-24-14-16-26(18-30(24)46(42,43)44)34-36-28(20-32-38)22-9-5-2-6-10-22;;/h1-20,33-34,37-38H,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2/b12-11+,31-19+,32-20+,35-27-,36-28-;; |
InChIキー |
AXGOIJDXBQDUEA-KJIHHKBTSA-L |
異性体SMILES |
C1=CC=C(C=C1)/C(=N\NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N/N=C(\C4=CC=CC=C4)/C=N/O)S(=O)(=O)[O-])S(=O)(=O)[O-])/C=N/O.[Na+].[Na+] |
正規SMILES |
C1=CC=C(C=C1)C(=NNC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NN=C(C=NO)C4=CC=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C=NO.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



